molecular formula C10H10FNO2 B123972 Allyl 3-amino-5-fluorobenzoate CAS No. 153775-48-5

Allyl 3-amino-5-fluorobenzoate

Cat. No. B123972
M. Wt: 195.19 g/mol
InChI Key: DJDYVFDDXZNOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-amino-5-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AFBA and is a derivative of benzoic acid. AFBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Mechanism Of Action

The mechanism of action of AFBA varies depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AFBA has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, AFBA has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) by inhibiting the activation of nuclear factor-kappa B (NF-kappa B).
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. In addition, AFBA inhibits the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the biosynthesis of chlorophyll in plants.

Biochemical And Physiological Effects

AFBA has been shown to have various biochemical and physiological effects depending on its application. In medicine, AFBA has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA inhibits the growth of weeds by interfering with their metabolic pathways. AFBA inhibits the biosynthesis of branched-chain amino acids and chlorophyll in plants, leading to the death of weeds. However, AFBA may also have negative effects on non-target organisms such as beneficial insects and soil microorganisms.

Advantages And Limitations For Lab Experiments

AFBA has several advantages and limitations for lab experiments. One advantage is that AFBA is relatively easy to synthesize and purify. AFBA is also soluble in organic solvents, making it easy to work with in the lab. However, AFBA may have limited solubility in aqueous solutions, which may limit its applications in certain experiments. In addition, AFBA may have toxicity concerns, especially in experiments involving living organisms. Therefore, caution should be exercised when working with AFBA in the lab.

Future Directions

There are several future directions for the study of AFBA. In medicine, further studies are needed to determine the efficacy and safety of AFBA in the treatment of cancer, inflammation, and bacterial infections. In addition, the mechanism of action of AFBA needs to be further elucidated to optimize its therapeutic potential. In agriculture, further studies are needed to determine the efficacy and safety of AFBA as a herbicide and fungicide. In addition, the potential environmental impacts of AFBA need to be further studied to ensure its sustainability. In materials science, further studies are needed to explore the potential applications of AFBA as a building block for the synthesis of various materials such as polymers and liquid crystals.

Synthesis Methods

The synthesis of AFBA involves the reaction of allylamine and 3-amino-5-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of allylamine and the carboxylic acid group of 3-amino-5-fluorobenzoic acid. The resulting product is then purified by recrystallization to obtain pure AFBA.

Scientific Research Applications

AFBA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, AFBA has shown promising results in the treatment of cancer, inflammation, and bacterial infections. AFBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AFBA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AFBA has antibacterial properties and has been shown to inhibit the growth of various bacterial strains.
In agriculture, AFBA has been studied for its potential use as a herbicide. AFBA has been shown to inhibit the growth of weeds by interfering with their metabolic pathways. AFBA has also been studied for its potential use as a fungicide. AFBA has been shown to inhibit the growth of various fungal strains by disrupting their cell membranes.
In materials science, AFBA has been studied for its potential use as a building block for the synthesis of various materials such as polymers and liquid crystals. AFBA has been shown to exhibit liquid crystalline behavior and has been used as a mesogen in the synthesis of liquid crystal materials.

properties

CAS RN

153775-48-5

Product Name

Allyl 3-amino-5-fluorobenzoate

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

prop-2-enyl 3-amino-5-fluorobenzoate

InChI

InChI=1S/C10H10FNO2/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2

InChI Key

DJDYVFDDXZNOGF-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC(=C1)F)N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)F)N

synonyms

Benzoic acid, 3-amino-5-fluoro-, 2-propenyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.